molecular formula C17H18BrN5O2S2 B5141474 N-(4-{[2'-(acetylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide

N-(4-{[2'-(acetylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide

Cat. No. B5141474
M. Wt: 468.4 g/mol
InChI Key: KLAICWXCWSXXMM-UHFFFAOYSA-N
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Description

Acetamide derivatives and thiadiazole compounds play significant roles in pharmaceutical and chemical research due to their diverse biological activities and chemical properties. The specific compound is related to a class of chemicals that have been explored for various synthetic and application-oriented research.

Synthesis Analysis

The synthesis of acetamide derivatives often involves acetylation, esterification, and ester interchange steps. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide showcases a multi-step reaction starting from N-methylaniline, demonstrating the complexity and efficiency of synthesizing such compounds (Zhou & Shu, 2002).

Molecular Structure Analysis

Molecular structure analysis of thiadiazole and acetamide derivatives reveals their geometrical features, including orientation angles between rings and hydrogen bonding patterns that contribute to their stability and reactivity. For instance, the crystal structure of 2-Chloro-N-(4-phenyl-1,3-thia­zol-2-yl)acetamide provides insight into molecular orientations and intermolecular interactions (Saravanan et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including hydrogen bonding and ester interchange, reflecting their reactive nature. The interactions between molecules, such as C—H⋯N hydrogen bonds, play a critical role in determining their chemical behavior and potential applications (Saravanan et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and thermal stability, are crucial for understanding their application potential. Studies on related compounds, such as N-[4-Acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl] acetamide derivatives, highlight the importance of physical characterization in drug development and material science (Wang et al., 2010).

Future Directions

The potential applications and future directions for research on this compound would depend on its physical, chemical, and biological properties. Given its complex structure and the presence of several functional groups, it could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-[4-[[4-(2-acetamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S2.BrH/c1-9-15(26-17(18-9)20-11(3)24)14-8-25-16(22-14)21-13-6-4-12(5-7-13)19-10(2)23;/h4-8H,1-3H3,(H,19,23)(H,21,22)(H,18,20,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAICWXCWSXXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=C(C=C3)NC(=O)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[4-(2-acetamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide

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